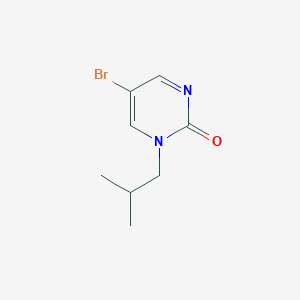![molecular formula C17H15N3O3S B2934171 N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396867-21-2](/img/structure/B2934171.png)
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that features a thiophene ring, an imidazole ring, and a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Thiophene Derivative Synthesis
A thiophene-2-carboxylic acid is subjected to an esterification reaction using methanol and concentrated sulfuric acid, yielding thiophene-2-carboxylate.
Reduction of the ester using lithium aluminum hydride results in thiophene-2-methanol.
Step 2: Imidazole Formation
Thiophene-2-methanol reacts with imidazole-2-carboxaldehyde in the presence of a suitable acid catalyst to form a thiophene-substituted imidazole.
Step 3: Linkage to Benzo[d][1,3]dioxole
The synthesized imidazole compound undergoes a nucleophilic substitution with an appropriate benzo[d][1,3]dioxole derivative, forming the desired compound.
Industrial Production Methods
For industrial production, the synthesis route is typically optimized for efficiency and scalability:
Catalysis using environmentally benign catalysts.
Microwave-assisted synthesis to reduce reaction time.
Use of flow reactors to handle large-scale continuous production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the thiophene ring, leading to the formation of thiophene oxides.
Reduction: : Reduction reactions can occur at the imidazole ring, where specific reducing agents like sodium borohydride are employed.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place on the benzo[d][1,3]dioxole and imidazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation yields various thiophene oxides.
Reduction results in partially hydrogenated imidazole derivatives.
Substitution forms modified benzo[d][1,3]dioxole-imidazole complexes.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of heterocyclic compounds.
Biology: : Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: : Investigated for its potential as an inhibitor of certain enzymes, contributing to research in drug development for diseases like cancer and neurological disorders.
Industry: : Applied in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, inhibiting their activity. This is crucial in pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.
Electronic Interactions: : The thiophene and imidazole rings allow for pi-pi stacking and hydrogen bonding interactions, enhancing its binding affinity with target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with other similar compounds highlights its uniqueness:
Thiophene-2-carboxamide: : Lacks the imidazole and benzo[d][1,3]dioxole groups, leading to different electronic properties and reduced bioactivity.
Imidazole-2-carboxamide: : Misses the thiophene and benzo[d][1,3]dioxole moieties, which diminishes its potential as an organic semiconductor.
Benzo[d][1,3]dioxole-5-carboxamide: : Without the thiophene and imidazole rings, it shows lower biological activity and limited applications in medicinal chemistry.
This compound's multi-functional groups make it versatile for various scientific pursuits. Its combination of thiophene, imidazole, and benzo[d][1,3]dioxole moieties imparts a unique set of properties, positioning it as a valuable asset in advanced research and industrial applications.
There you go—a thorough breakdown! What’s your next step with this compound?
Eigenschaften
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)18-6-5-16-19-9-12(20-16)15-2-1-7-24-15/h1-4,7-9H,5-6,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFKWRNCOSDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylbutyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2934088.png)
![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2934093.png)

![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934108.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2934109.png)
![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)
